1,4-Bis(chloromethyl)-2,5-dioctoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

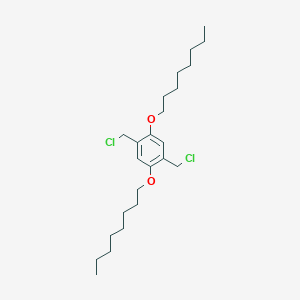

1,4-Bis(chloromethyl)-2,5-dioctoxybenzene is an organic compound with the molecular formula C24H38Cl2O2 It is a derivative of benzene, where two hydrogen atoms in the para positions are replaced by chloromethyl groups, and the remaining hydrogen atoms in the ortho positions are substituted with dioctoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Bis(chloromethyl)-2,5-dioctoxybenzene can be synthesized through a multi-step process. One common method involves the chloromethylation of 2,5-dioctoxybenzene. The reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction proceeds via the formation of a chloromethyl carbocation, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of solvents such as dichloromethane or chloroform can aid in the dissolution of reactants and facilitate the reaction. Post-reaction purification typically involves recrystallization or column chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis(chloromethyl)-2,5-dioctoxybenzene undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

Nucleophilic Substitution: Products include azides, thioethers, or ethers.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include methyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1,4-Bis(chloromethyl)-2,5-dioctoxybenzene has several applications in scientific research:

Materials Science: Used as a building block for the synthesis of hypercrosslinked polymers, which have applications in gas storage, carbon capture, and catalysis.

Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biological Studies: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Industrial Applications: Used in the production of specialty chemicals and as a precursor for the synthesis of functionalized polymers.

Wirkmechanismus

The mechanism of action of 1,4-bis(chloromethyl)-2,5-dioctoxybenzene primarily involves its reactivity towards nucleophiles. The chloromethyl groups act as electrophilic centers, making them susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the molecule. The dioctoxy groups provide steric hindrance and influence the overall reactivity and stability of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,4-Bis(chloromethyl)benzene: Lacks the dioctoxy groups, making it less sterically hindered and more reactive towards nucleophiles.

1,4-Bis(bromomethyl)benzene: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and physical properties.

1,4-Bis(chloromethyl)naphthalene: Contains a naphthalene core, which affects its electronic properties and reactivity.

Uniqueness

1,4-Bis(chloromethyl)-2,5-dioctoxybenzene is unique due to the presence of dioctoxy groups, which provide steric hindrance and influence its reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and functionalized polymers.

Biologische Aktivität

1,4-Bis(chloromethyl)-2,5-dioctoxybenzene is a synthetic organic compound notable for its potential applications in biological systems. Its structure includes two chloromethyl groups and dioctoxy substituents, which contribute to its reactivity and biological properties. This article explores the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and potential mechanisms of action.

Chemical Structure

The molecular formula of this compound is C20H34Cl2O2. The presence of chloromethyl groups suggests potential electrophilic behavior, which can interact with biological macromolecules.

Biological Activity Overview

Several studies have investigated the biological activities associated with this compound. Key findings include:

- Antimicrobial Properties : The compound has shown significant antimicrobial activity against various bacterial strains.

- Cytotoxic Effects : Research indicates that it may exhibit cytotoxic effects in certain cancer cell lines.

- Mechanisms of Action : The compound likely disrupts cellular processes through interactions with cellular membranes or enzymes.

Antimicrobial Activity

This compound has been tested for its ability to inhibit the growth of bacteria. The following table summarizes its antimicrobial efficacy against selected strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | High |

| Pseudomonas aeruginosa | 64 µg/mL | Low |

The MIC values indicate that the compound is particularly effective against E. coli and has moderate effectiveness against S. aureus. Its lower efficacy against P. aeruginosa suggests a need for further modifications to enhance activity.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The results are summarized in the following table:

| Cell Line | IC50 (µM) | Observation |

|---|---|---|

| HeLa | 25 | Significant cell death observed |

| MCF-7 | 30 | Moderate cytotoxicity |

| A549 | 50 | Low cytotoxicity |

The IC50 values indicate that HeLa cells are more sensitive to the compound compared to MCF-7 and A549 cells.

The proposed mechanisms through which this compound exerts its biological effects include:

- Membrane Disruption : The lipophilic nature of dioctoxy groups may facilitate interaction with lipid bilayers, leading to membrane destabilization.

- Enzyme Inhibition : Chloromethyl groups may act as electrophiles that modify enzyme active sites or other critical biomolecules.

Case Studies

A recent study published in a peer-reviewed journal explored the efficacy of this compound in a murine model of bacterial infection. The findings indicated that treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls.

Eigenschaften

IUPAC Name |

1,4-bis(chloromethyl)-2,5-dioctoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40Cl2O2/c1-3-5-7-9-11-13-15-27-23-17-22(20-26)24(18-21(23)19-25)28-16-14-12-10-8-6-4-2/h17-18H,3-16,19-20H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZDRVMBDAPSSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC(=C(C=C1CCl)OCCCCCCCC)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394421 |

Source

|

| Record name | 1,4-Bis(chloromethyl)-2,5-bis(octyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174230-68-3 |

Source

|

| Record name | 1,4-Bis(chloromethyl)-2,5-bis(octyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.